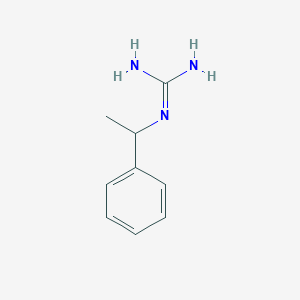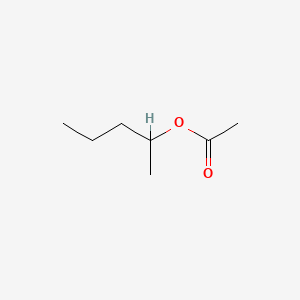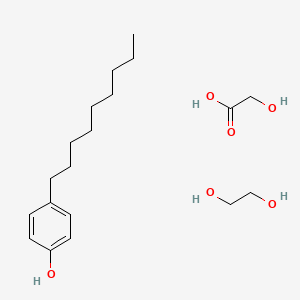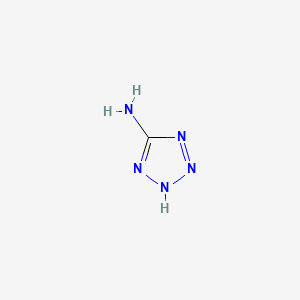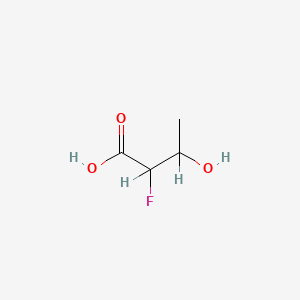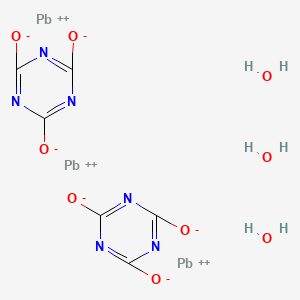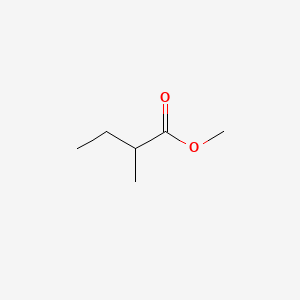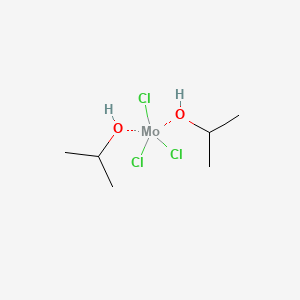
Propan-2-ol;trichloromolybdenum
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-ol is typically produced by the hydration of propene in the presence of an acid catalyst, such as sulfuric acid, followed by hydrolysis . Another method involves the hydrogenation of acetone . Trichloromolybdenum can be synthesized by reacting molybdenum trioxide with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of propan-2-ol involves the direct hydration of propene using water and an acid catalyst at high temperatures and pressures . Trichloromolybdenum is produced by the chlorination of molybdenum metal or molybdenum compounds in the presence of chlorine gas .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Trichloromolybdenum participates in coordination and substitution reactions, forming complexes with various ligands .
Common Reagents and Conditions
Oxidation of Propan-2-ol: Chromic acid, copper catalyst.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions using halogenating agents.
Major Products
Oxidation: Acetone.
Reduction: Propane.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
Propan-2-ol is widely used as a solvent in the pharmaceutical, cosmetic, and electronics industries . It is also used in the production of disinfectants and antiseptics . Trichloromolybdenum is utilized in catalysis, particularly in the polymerization of olefins and in the synthesis of fine chemicals . It also finds applications in materials science and coordination chemistry .
Mecanismo De Acción
Propan-2-ol exerts its effects primarily through its ability to disrupt cell membranes, leading to cell lysis and death . It is effective against a wide range of microorganisms, including bacteria and fungi . Trichloromolybdenum acts as a catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds through coordination with reactant molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol: Another alcohol with similar solvent properties but different boiling points and toxicity levels.
Ethanol: Commonly used as a solvent and disinfectant, but with different chemical and physical properties.
2-Butanol: Similar in structure to propan-2-ol but with a longer carbon chain.
Uniqueness
Propan-2-ol is unique due to its widespread use as a solvent and disinfectant, its relatively low toxicity, and its effectiveness against a broad spectrum of microorganisms . Trichloromolybdenum is unique in its ability to form stable complexes with various ligands, making it valuable in catalysis and materials science .
Propiedades
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


